molecular formula C20H19N3O3 B12587173 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- CAS No. 645417-77-2

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)-

Cat. No.: B12587173
CAS No.: 645417-77-2
M. Wt: 349.4 g/mol
InChI Key: AWQPVDGLOXIRNF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a 2,4,6-trimethoxyphenyl group at the 5-position.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrazole and isoquinoline precursors under specific reaction conditions. For example, the reaction can be carried out using Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone in the presence of a catalyst . Another approach is the multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The compound’s effects are often mediated through its binding to specific proteins, altering their activity and resulting in various biological outcomes .

Properties

CAS No.

645417-77-2

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-5-(2,4,6-trimethoxyphenyl)-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C20H19N3O3/c1-11-18-20(23-22-11)14-8-6-5-7-13(14)19(21-18)17-15(25-3)9-12(24-2)10-16(17)26-4/h5-10H,1-4H3,(H,22,23)

InChI Key

AWQPVDGLOXIRNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=C(C=C4OC)OC)OC

Origin of Product

United States

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